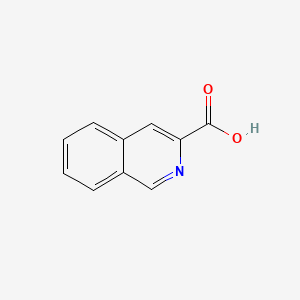

Isoquinoline-3-carboxylic acid

Description

1-(Isoquinolin-3-yl)ethanone (CAS: 91544-03-5) is an aromatic ketone featuring an isoquinoline moiety linked to an acetyl group. Its molecular formula is C₁₁H₉NO, with a molecular weight of 171.20 g/mol . The compound is characterized by a planar isoquinoline ring system, which confers unique electronic properties and reactivity. It is primarily used in organic synthesis and pharmaceutical research, particularly as a precursor for bioactive molecules.

Structure

3D Structure

Properties

IUPAC Name |

isoquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO2/c12-10(13)9-5-7-3-1-2-4-8(7)6-11-9/h1-6H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVMMIDQDXZOPAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=NC(=CC2=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80919666 | |

| Record name | Isoquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80919666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91544-03-5, 6624-49-3 | |

| Record name | 3-Acetylisoquinoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091544035 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Carboxyisoquinoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006624493 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Isoquinolinecarboxylic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53385 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Isoquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80919666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isoquinoline-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-CARBOXYISOQUINOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NG3LB0ST2P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

The synthesis of 1-(Isoquinolin-3-yl)ethanone can be achieved through several routes. One common method involves the condensation of hydrazinobenzoxazoles with heteroaryl ketones . Another synthetic route includes the reaction of 3-((trifluoromethylsulfonyl)oxy)isoquinoline with 1,3-bis-(diphenylphosphino)propane, triethylamine, and bis(dibenzylideneacetone)-palladium (0) in N,N-dimethyl-formamide at room temperature, followed by the addition of -butyl vinyl ether and subsequent treatment with hydrogen chloride .

Chemical Reactions Analysis

1-(Isoquinolin-3-yl)ethanone undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form isoquinoline derivatives.

Reduction: Reduction reactions can yield different isoquinoline-based compounds.

Substitution: Electrophilic substitution reactions are common, especially on the benzene ring of the isoquinoline structure.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(Isoquinolin-3-yl)ethanone is widely used in scientific research due to its versatile properties. Some of its applications include:

Medicinal Chemistry: It is used in the synthesis of various pharmaceutical compounds.

Organic Synthesis: It serves as a building block for the synthesis of complex organic molecules.

Biochemistry: It is employed in the study of enzyme interactions and metabolic pathways.

Materials Science: It is used in the development of new materials with unique properties

Mechanism of Action

The mechanism of action of 1-(Isoquinolin-3-yl)ethanone involves its interaction with specific molecular targets and pathways. For instance, copper (II) complexes derived from this compound have shown significant antiproliferative activity against various cancer cell lines. These complexes induce cell cycle arrest and DNA degradation, leading to the inhibition of cancer cell growth .

Comparison with Similar Compounds

1-{6-Chloro-2-[(2-chloro-6-methyl-quinolin-3-yl)methoxy]-4-phenyl-quinolin-3-yl}ethanone

- Molecular Formula : C₂₈H₂₀Cl₂N₂O₂

- Key Features: Contains dual quinoline rings with chloro and phenyl substituents.

1-(3,4-Dihydroisoquinolin-2(1H)-yl)ethanone (CAS: 14028-67-2)

- Molecular Formula: C₁₁H₁₃NO

- Key Features: A hydrogenated isoquinoline derivative, reducing aromaticity but enhancing solubility.

- Synthesis: Often prepared via reductive alkylation of isoquinoline precursors .

Phenyl-Substituted Ethanones

1-(4-Ethoxy-3-methoxyphenyl)ethanone

2-Hydroxy-1-(4-hydroxyphenyl)ethanone

- Molecular Formula : C₈H₈O₃

- Source: Isolated from marine actinomycete KSC2-1 .

- Activity: Exhibits antioxidant properties due to phenolic hydroxyl groups .

| Compound | Molecular Weight (g/mol) | Functional Groups | Key Properties |

|---|---|---|---|

| 1-(4-Ethoxy-3-methoxyphenyl)ethanone | 194.23 | Ethoxy, methoxy, acetyl | High thermal stability |

| 2-Hydroxy-1-(4-hydroxyphenyl)ethanone | 152.15 | Phenolic hydroxyl, acetyl | Antioxidant activity |

APEHQ Ligand (1-(4-((8-Hydroxyquinolin-5-yl)diazenyl)phenyl)-2-(4-methyl-piperazin-1-yl)ethanone)

1-(1H-Indol-3-yl)-2-(phenylsulfonyl)ethanone

Physicochemical and Spectral Comparisons

- IR Spectroscopy: Compounds like 3-hydroxyisoindolin-1-ones (e.g., 1y in ) show characteristic carbonyl stretches at 1690 cm⁻¹, similar to the acetyl group in 1-(Isoquinolin-3-yl)ethanone .

- NMR Analysis: Piperidinyl ethanone derivatives exhibit dynamic isomerization, as shown by variable-temperature NMR studies .

Biological Activity

1-(Isoquinolin-3-yl)ethanone, also known by its chemical identifier 91544-03-5, is a compound with significant biological activity, particularly in the fields of medicinal chemistry and biochemistry. This article delves into its mechanisms of action, cellular effects, pharmacokinetics, and applications in research, supported by data tables and case studies.

Chemical Structure and Properties

1-(Isoquinolin-3-yl)ethanone possesses a complex structure that allows it to interact with various biomolecules. Its molecular formula is C10H9NO, and it is characterized by the presence of an isoquinoline moiety linked to an ethanone group. This structure is crucial for its biological activities.

Target Interactions:

1-(Isoquinolin-3-yl)ethanone acts primarily through its interactions with enzymes and proteins. It has been noted for its role in the synthesis of benzoxazolylhydrazones via condensation reactions with hydrazinobenzoxazoles. This pathway is critical for developing compounds with potential therapeutic effects.

Molecular Mechanism:

The compound's biological activity is largely attributed to its copper(II) complexes, which have been shown to induce oxidative stress leading to DNA damage in cancer cells. For instance, studies indicate that these complexes can inhibit cell proliferation in HepG2 (hepatoma) and T98G (glioblastoma) cell lines by triggering apoptosis through DNA degradation.

Cellular Effects

1-(Isoquinolin-3-yl)ethanone exhibits a range of cellular effects:

- Cell Cycle Arrest: Its copper(II) complexes have been shown to cause cell cycle arrest in various cancer cell lines.

- DNA Damage: The compound induces significant DNA damage, which is a key mechanism in its anticancer activity.

Table 1: Effects on Cancer Cell Lines

| Cell Line | Effect Observed | Mechanism |

|---|---|---|

| HepG2 | Cell cycle arrest | Induction of oxidative stress |

| T98G | DNA degradation | Apoptosis induction |

Pharmacokinetics

The pharmacokinetic properties of 1-(Isoquinolin-3-yl)ethanone suggest high gastrointestinal absorption and the ability to cross the blood-brain barrier (BBB). This permeability enhances its potential as a therapeutic agent in neurological disorders and cancer treatments.

Dosage Effects in Animal Models

Research indicates that the anticancer activity of 1-(Isoquinolin-3-yl)ethanone's copper(II) complexes is dose-dependent. Higher doses correlate with increased DNA damage and apoptosis rates in animal models. This relationship underscores the importance of dosage in therapeutic applications.

Table 2: Dose-Dependent Effects

| Dosage (mg/kg) | DNA Damage (%) | Apoptosis Rate (%) |

|---|---|---|

| 5 | 25 | 10 |

| 10 | 50 | 30 |

| 20 | 75 | 60 |

Metabolic Pathways

The compound participates in various metabolic pathways, influencing enzyme interactions and metabolic flux. Its copper(II) complexes have been found to accumulate preferentially in cancer cells, enhancing their antiproliferative effects through targeted delivery.

Research Applications

1-(Isoquinolin-3-yl)ethanone serves as a valuable precursor for synthesizing bioactive molecules, including derivatives used in pharmaceuticals. Its applications span several research fields:

- Medicinal Chemistry: Utilized in developing new therapeutic agents.

- Organic Synthesis: Acts as a building block for complex organic molecules.

- Biochemistry: Employed in studying enzyme interactions and metabolic pathways.

Table 3: Research Applications

| Field | Application |

|---|---|

| Medicinal Chemistry | Synthesis of pharmaceutical compounds |

| Organic Synthesis | Building block for complex molecules |

| Biochemistry | Study of enzyme interactions |

Case Studies

Several studies have highlighted the potential of 1-(Isoquinolin-3-yl)ethanone:

- Anticancer Activity: A study demonstrated that copper(II) complexes derived from this compound significantly inhibited the growth of glioblastoma cells through oxidative stress mechanisms.

- Neuroprotective Effects: Research indicates potential neuroprotective properties due to its ability to cross the BBB, suggesting applications in treating neurodegenerative diseases.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(Isoquinolin-3-yl)ethanone, and how do reaction conditions influence yield?

- Methodology : A common approach involves Friedel-Crafts acylation of isoquinoline derivatives using acetyl chloride or acetic anhydride in the presence of Lewis acids (e.g., AlCl₃). Optimization requires strict temperature control (0–5°C for exothermic reactions) and inert atmospheres to prevent side reactions. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) is critical for isolating high-purity product .

- Data Contradiction : Alternative methods using palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) have been reported for similar ethanone derivatives but require precise stoichiometric ratios of boronic esters and halides .

Q. How can structural characterization of 1-(Isoquinolin-3-yl)ethanone be validated using spectroscopic techniques?

- Methodology :

- NMR : ¹H NMR should show a singlet at δ 2.6–2.8 ppm for the acetyl group and aromatic protons in the δ 7.0–8.5 ppm range for the isoquinoline ring. ¹³C NMR will confirm the ketone carbonyl at δ 200–210 ppm .

- Mass Spectrometry : High-resolution ESI-MS should exhibit a molecular ion peak at m/z 185.1 (C₁₁H₉NO⁺) .

Q. What are the key physicochemical properties relevant to solubility and stability in experimental workflows?

- Data :

- LogP : Predicted LogP ~2.1 (moderate lipophilicity, suitable for cell-based assays) .

- Thermal Stability : Decomposition temperature >200°C (TGA data), stable under inert storage conditions .

- Practical Note : Solubility in DMSO (>50 mM) makes it suitable for biological assays, but crystallization in aqueous buffers may require co-solvents like PEG-400 .

Advanced Research Questions

Q. How can computational modeling guide the design of 1-(Isoquinolin-3-yl)ethanone derivatives for enhanced bioactivity?

- Methodology :

- Perform molecular docking (AutoDock Vina) to predict binding affinities with targets like kinase enzymes or GPCRs.

- Use QSAR models to correlate substituent effects (e.g., electron-withdrawing groups at the 4-position) with activity .

- Case Study : Quinoline-based analogs showed improved anti-inflammatory activity when methoxy groups were introduced at specific positions, suggesting similar strategies for isoquinoline derivatives .

Q. What experimental strategies resolve contradictions in reported biological activities of isoquinoline-ethanone derivatives?

- Approach :

- Dose-Response Studies : Test across a wide concentration range (nM to μM) to identify biphasic effects.

- Off-Target Screening : Use kinase profiling panels to rule out non-specific interactions .

Q. How do reaction kinetics and solvent effects influence the scalability of 1-(Isoquinolin-3-yl)ethanone synthesis?

- Optimization :

- Solvent Selection : Polar aprotic solvents (DMF, THF) improve reaction rates but may complicate purification. Switch to toluene for large-scale reactions to facilitate azeotropic drying .

- Catalyst Loading : Reduce Pd catalyst from 5 mol% to 1 mol% with microwave irradiation (80°C, 30 min) to maintain yield while lowering costs .

Q. What are the challenges in interpreting mass spectrometry fragmentation patterns for this compound?

- Analysis :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.